molecular formula C29H29F2NO2 B11459060 9-(3-fluorophenyl)-10-(4-fluorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

9-(3-fluorophenyl)-10-(4-fluorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Cat. No.: B11459060
M. Wt: 461.5 g/mol
InChI Key: FFWNETWPISBEIL-UHFFFAOYSA-N
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Description

9-(3-Fluorophenyl)-10-(4-Fluorophenyl)-3,3,6,6-Tetramethyl-1,2,3,4,5,6,7,8,9,10-Decahydroacridine-1,8-Dione is a complex organic compound characterized by its unique structure featuring fluorinated phenyl groups and a decahydroacridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-Fluorophenyl)-10-(4-Fluorophenyl)-3,3,6,6-Tetramethyl-1,2,3,4,5,6,7,8,9,10-Decahydroacridine-1,8-Dione typically involves multi-step organic reactions. One common method includes the condensation of fluorinated benzaldehydes with cyclohexanone derivatives under acidic or basic conditions. The reaction is often catalyzed by Lewis acids such as aluminum chloride or by bases like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Solvent selection and purification techniques, such as recrystallization and chromatography, are crucial for obtaining the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced acridine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl rings, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Reduced acridine derivatives

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

9-(3-Fluorophenyl)-10-(4-Fluorophenyl)-3,3,6,6-Tetramethyl-1,2,3,4,5,6,7,8,9,10-Decahydroacridine-1,8-Dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 9-(3-Fluorophenyl)-10-(4-Fluorophenyl)-3,3,6,6-Tetramethyl-1,2,3,4,5,6,7,8,9,10-Decahydroacridine-1,8-Dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl groups enhance its binding affinity and selectivity, while the acridine core can intercalate with DNA or interact with protein active sites. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)propionic acid
  • 4-Bromo-N-(4-fluorophenyl)benzamide
  • 2,4-Diamino-6-(3-fluorophenyl)-1,3,5-triazine

Uniqueness

Compared to similar compounds, 9-(3-Fluorophenyl)-10-(4-Fluorophenyl)-3,3,6,6-Tetramethyl-1,2,3,4,5,6,7,8,9,10-Decahydroacridine-1,8-Dione stands out due to its dual fluorinated phenyl groups and the decahydroacridine core. These structural features confer unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C29H29F2NO2

Molecular Weight

461.5 g/mol

IUPAC Name

9-(3-fluorophenyl)-10-(4-fluorophenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione

InChI

InChI=1S/C29H29F2NO2/c1-28(2)13-21-26(23(33)15-28)25(17-6-5-7-19(31)12-17)27-22(14-29(3,4)16-24(27)34)32(21)20-10-8-18(30)9-11-20/h5-12,25H,13-16H2,1-4H3

InChI Key

FFWNETWPISBEIL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2C4=CC=C(C=C4)F)CC(CC3=O)(C)C)C5=CC(=CC=C5)F)C(=O)C1)C

Origin of Product

United States

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